

A Comprehensive Technical Guide to 1-(Thiophen-2-yl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Thienyl)acetone

Cat. No.: B182387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-(2-Thienyl)acetone**, known by its IUPAC name 1-(thiophen-2-yl)propan-2-one. The document consolidates essential chemical data, spectroscopic information, and detailed experimental protocols relevant to its synthesis and potential biological evaluation. Emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent synthetic pathways and logical relationships, adhering to strict visualization standards for professional use.

Chemical Identification and Properties

1-(Thiophen-2-yl)propan-2-one is a ketone derivative featuring a thiophene ring. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Nomenclature and Identifiers

The compound is commonly referred to as **1-(2-Thienyl)acetone**, however, its systematic IUPAC name is 1-thiophen-2-ylpropan-2-one.^{[1][2][3]} Other key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Physicochemical Properties

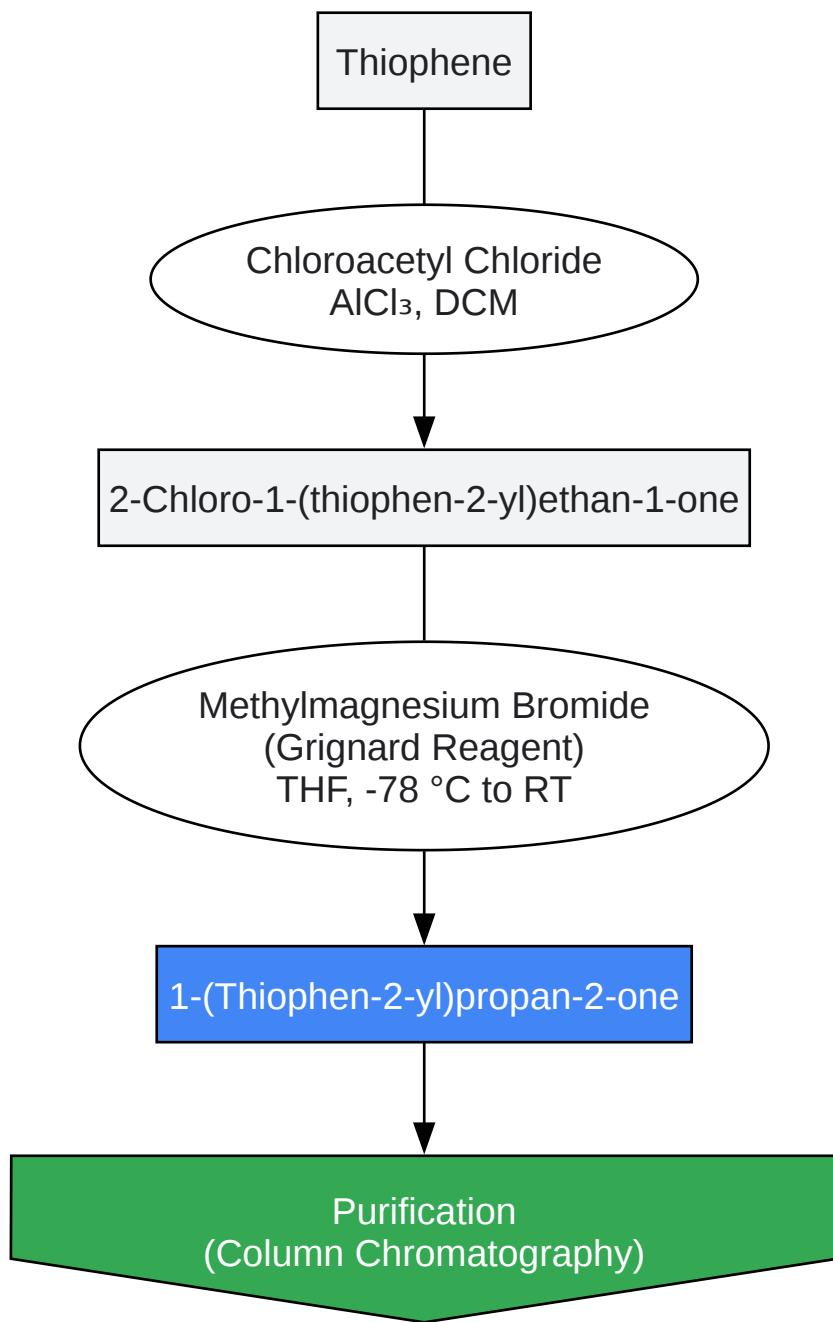
Identifier	Value	Reference
IUPAC Name	1-thiophen-2-ylpropan-2-one	[1] [2] [3]
Common Name	1-(2-Thienyl)acetone	[1] [4]
CAS Number	15022-18-1	[1] [2] [4]
Molecular Formula	C ₇ H ₈ OS	[1] [2] [4]
Molecular Weight	140.20 g/mol	[1] [2] [4]
SMILES	CC(=O)CC1=CC=CS1	[1] [4]
InChIKey	FOWXQMONAFWJAD- UHFFFAOYSA-N	[1] [2]
Appearance	Not specified (typically an oil or low-melting solid)	
Kovats Retention Index	1140 (Standard non-polar column)	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-(thiophen-2-yl)propan-2-one. While a comprehensive public dataset is not available in the initial search, typical expected spectral characteristics are outlined below based on its structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Peaks / Signals
¹ H NMR (CDCl ₃)	δ ~ 2.2 ppm (s, 3H, -CH ₃); δ ~ 3.9 ppm (s, 2H, -CH ₂ -); δ ~ 6.9-7.3 ppm (m, 3H, Thiophene protons)
¹³ C NMR (CDCl ₃)	δ ~ 30 ppm (-CH ₃); δ ~ 50 ppm (-CH ₂ -); δ ~ 124-128 ppm (Thiophene CH); δ ~ 140 ppm (Thiophene C-S); δ ~ 206 ppm (C=O)
IR (neat)	ν ~ 1715 cm ⁻¹ (C=O stretch); ν ~ 3100 cm ⁻¹ (aromatic C-H stretch)
MS (EI)	m/z 140 (M ⁺); 97 (M ⁺ - COCH ₃); 43 (CH ₃ CO ⁺)


Synthesis and Experimental Protocols

The synthesis of 1-(thiophen-2-yl)propan-2-one is not explicitly detailed in the provided search results. However, based on analogous reactions for thiophene acylation and related ketones, a standard and reliable synthetic route can be proposed.^[5] The most common method involves the Friedel-Crafts acylation of thiophene. A detailed hypothetical protocol is provided below.

Synthesis of 1-(thiophen-2-yl)propan-2-one

This protocol describes a two-step synthesis starting from thiophene. The first step involves the acylation of thiophene with chloroacetyl chloride, followed by a substitution reaction. An alternative, more direct but potentially lower-yielding approach could involve the reaction of 2-thienylmagnesium bromide with a suitable acetone equivalent.

Diagram 1: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 1-(thiophen-2-yl)propan-2-one.

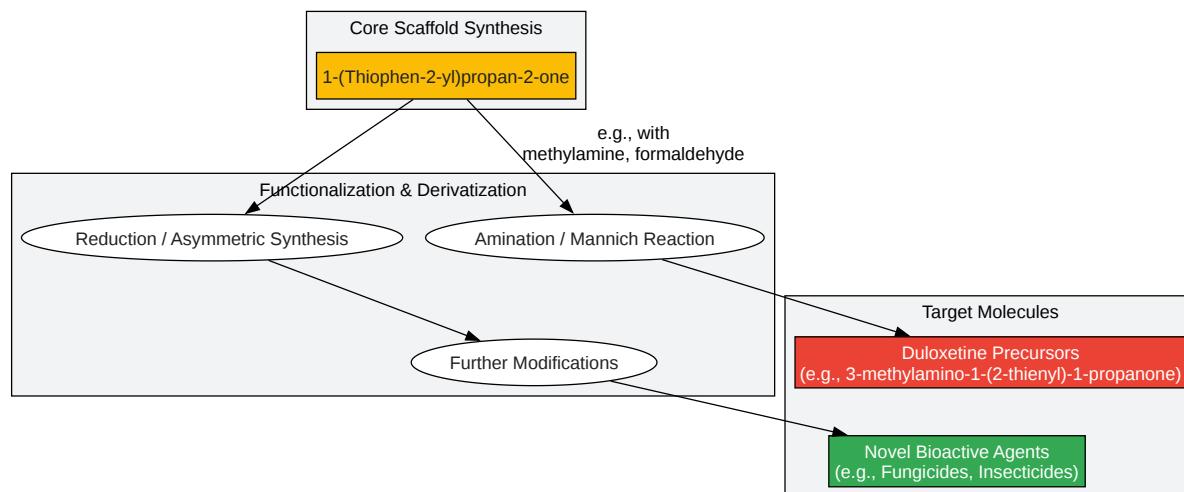
Detailed Experimental Protocol: Synthesis

Materials:

- Thiophene (1.0 eq)

- Chloroacetyl chloride (1.1 eq)
- Anhydrous Aluminum chloride (AlCl_3) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Methylmagnesium bromide (3.0 M in diethyl ether) (1.5 eq)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:


- Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous AlCl_3 (1.2 eq) in anhydrous DCM at 0 °C under an inert argon atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.
- Stir the mixture for 15 minutes, then add thiophene (1.0 eq) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
- Separate the organic layer, and extract the aqueous layer twice with DCM.

- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(thiophen-2-yl)ethan-1-one.
- Step 2: Grignard Reaction. Dissolve the crude intermediate from Step 1 in anhydrous THF and cool the solution to $-78\text{ }^\circ\text{C}$ under an inert argon atmosphere.
- Add methylmagnesium bromide (1.5 eq) dropwise via syringe.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated ammonium chloride solution at $0\text{ }^\circ\text{C}$.
- Extract the mixture three times with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(thiophen-2-yl)propan-2-one.

Applications in Drug Development

1-(Thiophen-2-yl)propan-2-one and its derivatives are important intermediates in the synthesis of pharmaceuticals. The thiophene moiety is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. A notable application is in the synthesis of duloxetine, an antidepressant. The related compound, 3-methylamino-1-(2-thienyl)-1-propanone, is a direct precursor to duloxetine.^[6]

Diagram 2: Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Logical flow from 1-(thiophen-2-yl)propan-2-one to advanced pharmaceutical intermediates.

Biological Activity and Evaluation

While 1-(thiophen-2-yl)propan-2-one is primarily valued as a synthetic intermediate, the thienyl-ketone scaffold is present in molecules with a wide range of biological activities.^[7] Derivatives have shown potential as pesticidal and fungicidal agents.^[7] Acetone extracts of various natural products, though unrelated chemically, have demonstrated significant antibacterial and anticancer activities, highlighting the utility of acetone as an extraction solvent in drug discovery.^{[8][9][10]}

For researchers interested in evaluating the intrinsic biological activity of 1-(thiophen-2-yl)propan-2-one or its novel derivatives, standard protocols for antimicrobial and cytotoxic screening are recommended.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

- Test compound (1-(thiophen-2-yl)propan-2-one) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus cereus*).
- Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- 96-well microtiter plates.
- Positive control antibiotic (e.g., ciprofloxacin).
- Negative control (medium with solvent).

Procedure:

- Prepare a stock solution of the test compound.
- In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of final concentrations.
- Prepare a bacterial inoculum standardized to a concentration of approximately 5×10^5 CFU/mL.
- Add the bacterial inoculum to each well containing the test compound, as well as to positive and negative control wells.
- Incubate the plates at 37 °C for 18-24 hours.

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

- Test compound dissolved in DMSO.
- Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).[\[9\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
- After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. All experimental procedures should be conducted with appropriate

safety precautions in a certified laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Thienyl)acetone | C7H8OS | CID 529394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 529394: 1-(2-Thienyl)acetone - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride - Google Patents [patents.google.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]
- 8. ojs.openagrар.de [ojs.openagrар.de]
- 9. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(Thiophen-2-yl)propan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182387#iupac-name-for-1-2-thienyl-acetone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com